molecular formula C7H11BrO2 B123883 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one CAS No. 141072-68-6

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Cat. No.: B123883
CAS No.: 141072-68-6
M. Wt: 207.06 g/mol
InChI Key: VRWIAJLLYIEISD-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is an organic compound that belongs to the class of brominated ketones. It is characterized by the presence of a bromine atom attached to the ethanone group, which is further connected to a 5-methyloxolan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one typically involves the bromination of 1-(5-methyloxolan-2-yl)ethan-1-one. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-bromo-1-(5-methyloxolan-2-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(5-methyloxolan-2-yl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and structural features.

    Material Science: Utilized in the preparation of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in various reactions, including reductions and oxidations, leading to diverse chemical transformations. The compound’s interactions with molecular targets and pathways depend on the specific context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)ethan-1-one: Similar in structure but contains a pyridine ring instead of the oxolane ring.

    2-Bromo-1-(2-thienyl)ethan-1-one: Contains a thiophene ring instead of the oxolane ring.

    2-Bromo-1-(4-methylphenyl)ethan-1-one: Contains a methylphenyl group instead of the oxolane ring.

Uniqueness

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one is unique due to the presence of the 5-methyloxolan-2-yl moiety, which imparts specific reactivity and properties. This structural feature distinguishes it from other brominated ethanones and influences its behavior in chemical reactions and applications.

Properties

IUPAC Name

2-bromo-1-(5-methyloxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-5-2-3-7(10-5)6(9)4-8/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWIAJLLYIEISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596185
Record name 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141072-68-6
Record name 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-methyl-2-tetrahydrofuroic acid (1.80g, 13.85mmol) in dichloromethane (25ml) was treated with oxalyl chloride (2.4ml, 27.51mmol) in the presence of dimethylformamide (3 drops). After stirring for 1.25h, the solvent was evaporated in vacuo. The residue was re-dissolved in dichloromethane and concentrated again. Excess diazomethane was then bubbled through a solution of the resulting acid chloride in dichloromethane (30ml) at 0° C. When the addition was complete, the mixture was stirred for 10 min. at 0° C. and then treated with 48% aqueous hydrogen bromide (2.6ml, 15.41mmol). The mixture was stirred for 15 min. at room temperature, washed with water (x2), dried and concentrated in vacuo to yield the crude title compound as a brown oil (1.67g, 58%); vmax (CH2Cl2) 1735, 1387 and 1086cm-1 ; δH (CDCl3, 90MHz) 1.33 (3H, d, J 6.0Hz), 1.48 (1H, m), 1.90-2.35 (3H, m), 4.10 (1H, m), 4.25 (2H, s) and 4.48 (1H, m).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
1.25h
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-methyl-2-tetrahydrofuroic acid (1.80 g, 13.85 mmol) in dichloromethane (25 ml) was treated with oxalyl chloride (2.4 ml, 27.51 mmol) in the presence of dimethylformamide (3 drops). After stirring for 1.25 h, the solvent was evaporated in vacuo. The residue was re-dissolved in dichloromethane and concentrated again. Excess diazomethane was then bubbled through a solution of the resulting acid chloride in dichloromethane (30 ml) at 0° C. When the addition was complete, the mixture was stirred for 10 min. at 0° C. and then treated with 48% aqueous hydrogen bromide (2.6 ml, 15.41 mmol). The mixture was stirred for 15 min. at room temperature, washed with water (x2), dried and concentrated in vacuo to yield the crude title compound as a brown oil (1.67 g, 58%); νmax (CH2Cl2) 1735, 1387 and 1086 cm-1 ; δH (CDCl3, 90 MHz) 1.33 (3 H, d, J 6.0 Hz), 1.48 (1 H, m), 1.90-2.35 (3 H, m), 4.10 (1 H, m), 4.25 (2 H, s) and 4.48 (1 H, m).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two

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